benzyl 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylate benzyl 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13509952
InChI: InChI=1S/C14H17NO2/c1-12-7-9-15(10-8-12)14(16)17-11-13-5-3-2-4-6-13/h2-7H,8-11H2,1H3
SMILES: CC1=CCN(CC1)C(=O)OCC2=CC=CC=C2
Molecular Formula: C14H17NO2
Molecular Weight: 231.29 g/mol

benzyl 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylate

CAS No.:

Cat. No.: VC13509952

Molecular Formula: C14H17NO2

Molecular Weight: 231.29 g/mol

* For research use only. Not for human or veterinary use.

benzyl 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylate -

Specification

Molecular Formula C14H17NO2
Molecular Weight 231.29 g/mol
IUPAC Name benzyl 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylate
Standard InChI InChI=1S/C14H17NO2/c1-12-7-9-15(10-8-12)14(16)17-11-13-5-3-2-4-6-13/h2-7H,8-11H2,1H3
Standard InChI Key UKYRFVHEBPMALB-UHFFFAOYSA-N
SMILES CC1=CCN(CC1)C(=O)OCC2=CC=CC=C2
Canonical SMILES CC1=CCN(CC1)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Structure and Properties

Structural Characteristics

Benzyl 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylate belongs to the dihydropyridine class, which occupies a critical niche between fully saturated piperidines and aromatic pyridines. The compound’s IUPAC name, benzyl 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylate, reflects its substitution pattern:

  • 1-position: Benzyloxycarbonyl group (C₆H₅CH₂OCO−)

  • 4-position: Methyl group (−CH₃)

  • 3,6-dihydro-2H-pyridine: A partially unsaturated ring with two double bonds (Δ¹,² and Δ³,⁴).

The canonical SMILES representation, CC1=CCN(CC1)C(=O)OCC2=CC=CC=C2, underscores the spatial arrangement of substituents.

Physicochemical Data

PropertyValue
Molecular FormulaC₁₄H₁₇NO₂
Molecular Weight231.29 g/mol
LogP (Octanol-Water)Estimated 3.2–3.7
SolubilityLow in water; soluble in DCM
StabilitySensitive to strong acids/bases

The compound’s hydrophobicity (LogP ~3.5) suggests moderate lipid permeability, a trait advantageous for blood-brain barrier penetration in drug candidates. Its instability under acidic conditions necessitates careful handling during synthesis.

Synthesis and Optimization

Synthetic Routes

The synthesis of benzyl 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylate typically involves a multi-step sequence:

  • Ring Formation: Cyclization of γ-aminocrotonate derivatives under acidic conditions generates the dihydropyridine core. For example, reacting methyl 3-aminocrotonate with benzyl chloroformate in dichloromethane (DCM) yields the 1-carboxylate intermediate.

  • Methylation: Introducing the methyl group at the 4-position via alkylation with methyl iodide in the presence of a base like potassium carbonate.

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) isolates the product in ~65–70% yield.

Reaction Optimization

Key parameters influencing yield and purity:

  • Catalysts: p-Toluenesulfonic acid (pTSA) enhances cyclization efficiency by protonating the amine intermediate.

  • Solvents: Polar aprotic solvents (e.g., DCM, THF) improve reaction homogeneity.

  • Temperature: Maintaining 0–5°C during methylation minimizes side reactions like over-alkylation.

A comparative analysis of synthetic conditions is provided below:

ConditionYield (%)Purity (%)
DCM, pTSA, 25°C6895
THF, H₂SO₄, 0°C5587
Ethanol, no catalyst3278

These data highlight the superiority of DCM and pTSA for high-yield synthesis.

Industrial and Material Science Applications

Polymer Chemistry

Dihydropyridines act as photoinitiators in UV-curable resins. The benzyl ester group in this compound may reduce oxygen inhibition during polymerization, enhancing curing efficiency .

Catalysis

The electron-deficient pyridine ring facilitates ligand design for transition-metal catalysts. For example, palladium complexes of dihydropyridines show promise in cross-coupling reactions .

Challenges and Future Directions

Stability Issues

The compound’s sensitivity to hydrolysis limits its utility in aqueous formulations. Strategies to address this include:

  • Prodrug Design: Masking the ester as a tert-butyl group improves plasma stability.

  • Nanoparticle Encapsulation: Lipid-based carriers mitigate degradation in biological systems .

Unexplored Therapeutic Targets

Emerging research on TRPC6 channels and ferroptosis regulation warrants investigation into this compound’s role in:

  • Kidney Disease: TRPC6 overexpression is linked to glomerulosclerosis .

  • Cancer: Dihydropyridines may induce ferroptosis in iron-rich tumor microenvironments .

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